LogP Difference from 4-Chlorophenyl Analog
The target compound (CAS 175278-50-9) has a computed LogP of approximately 4.15, while its direct 4-chlorophenyl analog (CAS 175278-52-1) has a LogP of 5.02 [1]. This ΔLogP of ~0.87 units represents a meaningful difference in predicted lipophilicity that can influence compound partitioning, membrane permeability, and non-specific protein binding in biological assays [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 4.15 (Chemscene); LogP = 4.68 (Chemsrc alternate value) |
| Comparator Or Baseline | CAS 175278-52-1 (4-chlorophenyl analog): LogP = 5.02 (Molbase); LogP = 4.50 (Leyan alternate value) |
| Quantified Difference | ΔLogP ≈ 0.87 units (target lower); consistent direction across sources |
| Conditions | Computed/predicted LogP values from vendor technical datasheets |
Why This Matters
A LogP difference of ~0.87 units can translate into measurably different compound behaviour in cell-based assays and chromatographic purification, making the methyl analog preferable when lower lipophilicity is desired for aqueous compatibility or when chloro-substitution poses metabolic liability concerns.
- [1] Molbase. 3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid. CAS 175278-52-1. LogP: 5.0204. View Source
- [2] Tomoo, T.; Nakatsuka, T.; Katayama, T.; et al. J. Med. Chem. 2014, 57 (17), 7244–7262. View Source
